N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate starting materials, such as 4-methoxyphenylthiourea and α-haloketones, under acidic or basic conditions.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the 4-methoxyphenyl group at the 2-position.
Amidation: The final step involves the amidation of the thiazole derivative with 3-((4-methoxyphenyl)thio)propanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole derivatives.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A thiazole derivative with significant biological activities.
4-(4-(4-Methoxyphenyl)thiazol-2-yl)phenol: Another thiazole derivative with similar structural features.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its specific substitution pattern and the presence of both thiazole and methoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-15-5-3-14(4-6-15)18-13-27-20(21-18)22-19(23)11-12-26-17-9-7-16(25-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBALMVXPKNSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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